molecular formula C24H32N8O2 B10917870 N,N'-bis(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10917870
M. Wt: 464.6 g/mol
InChI Key: ZGKRHLKWXMTXAZ-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-BIS(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available pyrazole derivatives, which undergo various chemical transformations such as alkylation, cyclization, and amide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-BIS(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3,N~5~-BIS(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-dicarboxamide pyrazole derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Cyclopentyl-substituted pyrazoles: These compounds have similar substituents and may be used in similar applications.

Uniqueness

N~3~,N~5~-BIS(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N8O2

Molecular Weight

464.6 g/mol

IUPAC Name

3-N,5-N-bis(2-cyclopentyl-5-methylpyrazol-3-yl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C24H32N8O2/c1-15-12-21(31(27-15)17-8-4-5-9-17)25-23(33)19-14-20(30(3)29-19)24(34)26-22-13-16(2)28-32(22)18-10-6-7-11-18/h12-14,17-18H,4-11H2,1-3H3,(H,25,33)(H,26,34)

InChI Key

ZGKRHLKWXMTXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=NN3C4CCCC4)C)C5CCCC5

Origin of Product

United States

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